Asunaprevir - 630420-16-5

Asunaprevir

Catalog Number: EVT-260299
CAS Number: 630420-16-5
Molecular Formula: C35H46ClN5O9S
Molecular Weight: 748.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Asunaprevir (BMS-650032) is a potent, second-generation Hepatitis C Virus (HCV) Nonstructural protein 3 (NS3) protease inhibitor. [, , ] It is classified as a direct-acting antiviral (DAA) agent. [, , ] Asunaprevir plays a crucial role in scientific research as a tool to study HCV replication, resistance mechanisms, and the development of novel antiviral therapies. [, , ]

Daclatasvir

Compound Description: Daclatasvir is a direct-acting antiviral agent that acts as a potent inhibitor of the non-structural protein 5A (NS5A) replication complex of the Hepatitis C Virus (HCV). [] It exhibits potent antiviral activity against HCV genotypes 1-6. [] Daclatasvir is often used in combination with other direct-acting antivirals, including Asunaprevir, for treating chronic HCV infection. []

Relevance: Daclatasvir is frequently investigated in combination with Asunaprevir. [] This co-administration is particularly significant for treating HCV genotype 1 infections. [] While Asunaprevir targets the HCV NS3/4A protease, Daclatasvir inhibits the NS5A replication complex, offering a synergistic antiviral effect by targeting two distinct viral proteins. [] This dual-action mechanism improves treatment efficacy and suppresses the emergence of viral resistance. [] Several papers discuss the clinical outcomes of this combination therapy, focusing on its efficacy and safety profile in various patient populations. [, , , , , , , , , , , , , , , , , , , , ]

Beclabuvir

Compound Description: Beclabuvir is a non-nucleoside inhibitor of the HCV NS5B polymerase. [] This antiviral agent demonstrates potent activity against HCV genotype 1 and is primarily used in combination with other direct-acting antivirals. []

Relevance: Beclabuvir is studied in combination with Asunaprevir and Daclatasvir as a triple-drug therapy for HCV genotype 1 infection. [] This combination leverages a multi-target approach to enhance antiviral efficacy and reduce the risk of resistance development. [] This regimen has demonstrated promising results in clinical trials, achieving high sustained virological response rates in patients with HCV genotype 1 infection, including those with compensated cirrhosis. [, , ]

Sofosbuvir

Compound Description: Sofosbuvir is a nucleotide analog inhibitor of the HCV NS5B polymerase. [] It exhibits potent antiviral activity against a broad range of HCV genotypes and is considered a cornerstone of many direct-acting antiviral regimens. []

Ledipasvir

Compound Description: Ledipasvir is a potent inhibitor of the HCV NS5A protein, specifically targeting genotype 1a and 1b. [] It is primarily used in combination with other direct-acting antivirals, including Sofosbuvir. []

Relevance: Ledipasvir, in combination with Sofosbuvir, is evaluated as a potential salvage therapy for patients who experienced treatment failure with Asunaprevir and Daclatasvir. [] This combination targets a different site on the NS5A protein than Daclatasvir, making it potentially effective against specific Daclatasvir-resistant HCV variants. [] The research suggests that the success of this retreatment strategy depends on the presence or absence of specific NS5A resistance-associated variants. []

Simeprevir

Compound Description: Simeprevir is a second-generation HCV NS3/4A protease inhibitor, demonstrating efficacy against HCV genotype 1. [, , ] It is often used with Pegylated Interferon and Ribavirin in HCV treatment. [, , ]

Telaprevir

Compound Description: Telaprevir is a first-generation HCV NS3/4A protease inhibitor effective against HCV genotype 1. [, ] Similar to Simeprevir, it is often combined with Pegylated Interferon and Ribavirin for HCV treatment. [, ]

Relevance: Like Simeprevir, Telaprevir shares a target with Asunaprevir, inhibiting the HCV NS3/4A protease. [, ] The research suggests that prior exposure to Telaprevir, leading to the development of specific NS3 protease mutations, could potentially impact the efficacy of subsequent treatment with Asunaprevir-containing regimens. [, ]

Overview

Asunaprevir is a potent inhibitor of the hepatitis C virus (HCV) non-structural protein 3 (NS3) protease, classified as a direct-acting antiviral agent. It was developed by Bristol-Myers Squibb and is primarily used in the treatment of chronic hepatitis C infections, particularly effective against genotypes 1 and 4 of the virus. Asunaprevir works by blocking the enzymatic activity of the NS3 protease, which is crucial for viral replication and maturation, thereby reducing the viral load in infected individuals .

Source

Asunaprevir was synthesized through a structure-based drug design approach, utilizing computer-aided modeling to optimize its efficacy against the HCV NS3/4A protease complex. The compound's development involved extensive preclinical studies that demonstrated its ability to inhibit viral replication effectively .

Classification

Asunaprevir is classified as an antiviral agent, specifically a protease inhibitor. It falls under the category of small molecule drugs that target viral enzymes to disrupt the life cycle of the virus. Its chemical classification includes being a tripeptidic acylsulfonamide .

Synthesis Analysis

Methods

The synthesis of asunaprevir involves several key steps that focus on modifying existing compounds to enhance their antiviral properties. The initial lead compound was derived from ciluprevir, a known NS3 protease inhibitor. The synthesis process includes:

  1. Modification of Core Structures: The carboxylate moiety in ciluprevir was replaced with a cyclopropyl acylsulfonamide moiety, which significantly improved both intrinsic and cellular activity against HCV .
  2. Optimization: Lead optimization involved iterative cycles of synthesis and biological testing to refine the compound's structure for better potency and selectivity against the NS3/4A protease .

Technical Details

The synthetic pathway typically involves:

  • Reactions: Various organic reactions such as coupling reactions, acylation, and cyclization are utilized to construct the final compound.
  • Purification: High-performance liquid chromatography (HPLC) is commonly employed to purify the synthesized compound to ensure high purity and yield.
Molecular Structure Analysis

Structure

Asunaprevir has a complex molecular structure characterized by its tripeptidic nature and acylsulfonamide functional group. The molecular formula is C23_{23}H31_{31}N5_{5}O4_{4}S, indicating a diverse array of atoms contributing to its functionality.

Data

  • Molecular Weight: Approximately 453.59 g/mol.
  • Structural Features: The structure includes a sulfonamide group that plays a critical role in binding to the active site of the NS3 protease .
Chemical Reactions Analysis

Reactions

Asunaprevir primarily undergoes metabolic transformations in the liver, where it is processed by cytochrome P450 enzymes. Key reactions include:

  • Hydroxylation: This reaction introduces hydroxyl groups into the molecule, altering its pharmacokinetic properties.
  • Glucuronidation: Conjugation with glucuronic acid enhances solubility and facilitates excretion.

Technical Details

In vitro studies have shown that asunaprevir exhibits variable stability depending on pH and temperature, which impacts its bioavailability and therapeutic efficacy .

Mechanism of Action

Process

Asunaprevir inhibits HCV replication by binding to the active site of the NS3 protease, preventing it from cleaving viral polyproteins into functional proteins necessary for viral assembly and replication. This inhibition disrupts the viral life cycle at a critical stage.

Data

  • Inhibition Constant (Ki): Asunaprevir has demonstrated low nanomolar Ki values against various HCV genotypes, indicating high potency.
  • Resistance Profiles: Studies have shown that certain mutations in the NS3 protease can confer resistance to asunaprevir, necessitating ongoing research into combination therapies .
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Asunaprevir is typically presented as a white to off-white solid.
  • Solubility: It exhibits moderate solubility in water and high solubility in organic solvents.

Chemical Properties

  • Stability: Asunaprevir is stable under acidic conditions but may degrade under alkaline conditions.
  • pKa Values: The compound has multiple pKa values indicating its ability to exist in different ionic forms depending on pH.
Applications

Asunaprevir is primarily used in clinical settings for treating chronic hepatitis C infections. Its application extends beyond monotherapy; it is often used in combination with other antiviral agents such as ribavirin or interferon to enhance therapeutic outcomes and reduce resistance development . Ongoing research continues to explore its efficacy against emerging HCV variants and other potential viral targets.

Molecular Design & Synthetic Pathways of Asunaprevir

Rational Drug Design Targeting HCV NS3/4A Protease Active Sites

Asunaprevir (BMS-650032) is a tripeptidic acylsulfonamide inhibitor designed to target the active site of the hepatitis C virus (HCV) NS3/4A protease with high precision. The design strategy focused on exploiting key interactions within the enzyme's catalytic triad (His57, Asp81, Ser139) and the oxyanion hole (Gly137, Gly139, Ser139). A critical innovation involved replacing the traditional C-terminal carboxylic acid of peptide-based inhibitors with a cyclopropyl-fused acylsulfonamide moiety. This modification strategically engages the shallow S1' pocket (bounded by Phe43, Val55, and Gly58) while enhancing electrostatic interactions:

  • The acylsulfonamide anion forms a salt bridge with His57 (K~i~ reduction >50-fold)
  • The carbonyl oxygen accepts hydrogen bonds from Gly137 in the oxyanion hole
  • One sulfone oxygen coordinates with Ser139, creating bifurcated hydrogen bonding [2] [6].

Molecular modeling confirmed that the cyclopropyl group optimally fills the hydrophobic S1' subpocket, with van der Waals contacts increasing binding affinity by 10–100× compared to linear alkyl or aryl substituents [6]. This targeted engagement resulted in picomolar enzyme inhibition (IC~50~ = 1 nM against GT-1a) [6].

Oligopeptide-Based Scaffold Optimization Strategies

The core scaffold evolved from hexapeptide precursors (e.g., compound 4, IC~50~ = 54 nM) to minimized tripeptide analogues. Optimization focused on three domains:

  • P1-P1' Interface: Incorporation of cyclopropyl acylsulfonamide (vs. carboxylic acid) boosted potency 54-fold (Table 1).
  • P2* Isoquinoline: Replacing 4-substituted quinolines with 1-substituted isoquinolines improved oral bioavailability by >300% in rats. A chlorine atom at the C7 position further enhanced cellular permeability and metabolic stability [2] [6].
  • Liver Targeting: The P2* isoquinoline and cyclopropyl sulfonamide facilitated organic anion-transporting polypeptide (OATP)-mediated hepatic uptake, achieving liver-to-plasma ratios of 40–359× across species. Liver concentrations exceeded the EC~50~ by 110–2,297× 24h post-dose, ensuring sustained antiviral pressure [3] [5] [6].

Table 1: Impact of P1' Modifications on Inhibitory Potency [6]

CompoundP1' GroupNS3/4A IC~50~ (nM)Replicon EC~50~ (nM)
6COOH54550
7CH~2~CH~3~36600
11Cyclopropyl14
15Cyclohexyl149210

Structure-Activity Relationship (SAR) Studies for Potency Enhancement

SAR studies revealed stringent steric and electronic requirements for optimal activity:

  • P1' SAR: Cyclopropyl acylsulfonamide (11) demonstrated >20× higher potency than its isopropyl analogue (10), underscoring the sensitivity of the S1' pocket to ring geometry. Larger groups (e.g., cyclohexyl, 15) reduced potency 149-fold due to impaired van der Waals contacts with Val55 [6].
  • P2* SAR: The 1-isoquinoline motif with C7 chlorine was critical. Removal of chlorine decreased metabolic stability by >50%, while switching to quinoline reduced bioavailability 2–3×. N-methylation of the isoquinoline nitrogen abolished activity (EC~50~ >1000 nM), confirming hydrogen bonding necessity [2] [6].
  • Resistance Profile: Single-point mutations (R155K in GT-1a, D168A/V in GT-1b) reduced susceptibility 10–100×. This highlighted the inhibitor's reliance on salt bridges with Arg155 and hydrogen bonds with Asp168, guiding combination therapy with NS5A inhibitors (e.g., daclatasvir) [1] [5].

Synthetic Challenges in Acylsulfonamide Functionalization

The synthesis of asunaprevir centered on three high-complexity steps:1. Cyclopropyl Sulfonamide Synthesis:- Route: 3-Chloropropane-1-sulfonyl chloride → sulfonamide → N-Boc protection → cyclization via intramolecular Williamson ether synthesis.- Challenge: Ring closure required strong bases (NaH) at elevated temperatures, risking epimerization. Yield: 45–60% after chromatography [6].2. Acylsulfonamide Coupling:- Conditions: Carboxylic acid precursor activated with EDCI/HOAt, reacted with cyclopropyl sulfonamide at –15°C.- Challenge: Base-sensitive cyclopropane ring opening above 0°C necessitated cryogenic conditions. Impurity levels exceeded 5% if temperature fluctuated [6].3. Chiral Center Control:- The tert-leucine-derived stereocenter was installed using Evans oxazolidinone auxiliaries. Diastereomeric excess (de) exceeded 98% after recrystallization, but required auxiliary recovery loops, increasing cost [6].4. Final Purification:- The zwitterionic character (pKa~acid~ ≈ 3.5, pKa~base~ ≈ 8.9) complicated reverse-phase chromatography. Purification employed C18 columns with pH 5.0 ammonium acetate/acetonitrile, yielding >99.5% pure product at <40% overall yield from chiral precursor [3] [6].

Table 2: Key Synthetic Intermediates and Conditions [6]

StepReagent/ConditionsKey ChallengeYield
Cyclopropyl ring closureNaH, DMF, 80°CEpimerization risk58%
Acylsulfonamide formationEDCI, HOAt, –15°C, CH~2~Cl~2~Temperature-sensitive decomposition72%
Chiral auxiliary removalLiOH, THF/H~2~O~2~Oxazolidinone recovery efficiency85%

Properties

CAS Number

630420-16-5

Product Name

Asunaprevir

IUPAC Name

tert-butyl N-[(2S)-1-[(2S,4R)-4-(7-chloro-4-methoxyisoquinolin-1-yl)oxy-2-[[(1R,2S)-1-(cyclopropylsulfonylcarbamoyl)-2-ethenylcyclopropyl]carbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]carbamate

Molecular Formula

C35H46ClN5O9S

Molecular Weight

748.3 g/mol

InChI

InChI=1S/C35H46ClN5O9S/c1-9-19-16-35(19,31(44)40-51(46,47)22-11-12-22)39-28(42)25-15-21(49-29-24-14-20(36)10-13-23(24)26(48-8)17-37-29)18-41(25)30(43)27(33(2,3)4)38-32(45)50-34(5,6)7/h9-10,13-14,17,19,21-22,25,27H,1,11-12,15-16,18H2,2-8H3,(H,38,45)(H,39,42)(H,40,44)/t19-,21-,25+,27-,35-/m1/s1

InChI Key

XRWSZZJLZRKHHD-WVWIJVSJSA-N

SMILES

CC(C)(C)C(C(=O)N1CC(CC1C(=O)NC2(CC2C=C)C(=O)NS(=O)(=O)C3CC3)OC4=NC=C(C5=C4C=C(C=C5)Cl)OC)NC(=O)OC(C)(C)C

Solubility

<50 mg/L

Synonyms

BMS-650032; BMS 650032; BMS650032; Asunaprevir. brand name: Sunvepra

Canonical SMILES

CC(C)(C)C(C(=O)N1CC(CC1C(=O)NC2(CC2C=C)C(=O)NS(=O)(=O)C3CC3)OC4=NC=C(C5=C4C=C(C=C5)Cl)OC)NC(=O)OC(C)(C)C

Isomeric SMILES

CC(C)(C)[C@@H](C(=O)N1C[C@@H](C[C@H]1C(=O)N[C@@]2(C[C@H]2C=C)C(=O)NS(=O)(=O)C3CC3)OC4=NC=C(C5=C4C=C(C=C5)Cl)OC)NC(=O)OC(C)(C)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.